molecular formula C20H16N4O2S B2644339 benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate CAS No. 483984-44-7

benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate

Cat. No.: B2644339
CAS No.: 483984-44-7
M. Wt: 376.43
InChI Key: JGVWRLGNPWFFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 4 with a sulfanylacetate ester group. The pyrazolo[3,4-d]pyrimidine scaffold is renowned for its broad-spectrum biological activities, including anticancer, antiviral, and anti-mycobacterial properties .

Properties

IUPAC Name

benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c25-18(26-12-15-7-3-1-4-8-15)13-27-20-17-11-23-24(19(17)21-14-22-20)16-9-5-2-6-10-16/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVWRLGNPWFFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .

Scientific Research Applications

Chemistry

Benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties or activities.

Biology

The compound has been investigated for its potential as a kinase inhibitor , particularly targeting cyclin-dependent kinase 2 (CDK2). This kinase plays a crucial role in cell cycle regulation, and inhibition can lead to:

  • Disruption of the cell cycle.
  • Induction of apoptosis in cancer cells.

Research has shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Medicine

In medical research, the compound is explored for its anticancer properties . Studies indicate that it can effectively induce cytotoxicity in cancer cells through mechanisms involving:

  • Inhibition of CDK2 activity.
  • Interference with cell cycle progression.

This suggests potential applications in developing new cancer therapies that leverage its unique mechanism of action .

Case Studies

Several studies have documented the efficacy of this compound in preclinical settings:

Study ReferenceFindings
Demonstrated significant inhibition of CDK2 activity and subsequent apoptosis in breast cancer cells.
Explored structural modifications leading to enhanced anticancer activity among pyrazolo[3,4-d]pyrimidine derivatives.
Identified the compound as part of a drug library screening that revealed promising anticancer effects on multicellular spheroids.

Mechanism of Action

The mechanism of action of benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate, highlighting key differences in substituents, synthesis, and biological activity:

Compound Name / ID Substituents / Modifications Synthesis Yield Biological Activity (IC₅₀ or Equivalent) Key References
Target Compound 4-(sulfanylacetate benzyl ester), 1-phenyl N/A Not explicitly reported
Phenyl 2-(4-(1-phenyl-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetate (XIV) 4-piperazine-linked phenyl acetate ester 50% Anticancer (specific activity not quantified)
Naphthalen-1-yl analog (XIII) 4-piperazine-linked naphthyl acetate ester 55% Anticancer (specific activity not quantified)
4-[2-(4-Fluorobenzylidene)hydrazinyl]-3-(methylsulphanyl)-1-phenyl-pyrazolo[3,4-d]pyrimidine (6d) 4-fluorobenzylidene hydrazine, 3-methylsulfanyl N/A IC₅₀ = 7.5 nM (MCF-7 breast cancer)
1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine 4-methoxybenzyl, 6-methylsulfonyl N/A Not explicitly reported
Compound 45 (Abbas et al., 2015) 4-(5-cyano-4-(4-substitutedphenyl)-6-oxopyrimidine) via sulfanyl linker N/A IC₅₀ < 0.08 μM/mL (broad anticancer)
3-Methyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4(5H)-ones 53,54 6-arylidene-1-methylhydrazine N/A IC₅₀ = 0.032–0.035 μM (MCF-7)

Key Observations:

Structural Variations and Bioactivity: The target compound’s benzyl ester and sulfanyl linker distinguish it from analogs like XIV and XIII, which incorporate piperazine and aromatic ester groups. These modifications likely alter solubility and target binding . Compound 6d (IC₅₀ = 7.5 nM) and compound 45 (IC₅₀ < 0.08 μM/mL) demonstrate significantly higher potency than derivatives with simple ester or piperazine linkers. This suggests that hydrazine and cyano-oxypyrimidine substituents enhance anticancer efficacy .

Synthetic Accessibility :

  • Piperazine-linked analogs (XIV , XIII ) are synthesized in moderate yields (50–55%) via nucleophilic substitution reactions, while hydrazine-based derivatives (e.g., 6d , 53,54 ) require multi-step protocols, limiting scalability .

Role of Fluorine: Fluorine substitution in 6d and 48 () enhances lipophilicity and membrane permeability, contributing to their nanomolar potency against MCF-7 cells .

Ester vs. Amide Linkers :

  • The target compound ’s benzyl ester group may confer higher lipophilicity than the N-[(4-methylphenyl)methyl]-2-({1-phenyl-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide (), which replaces the ester with an amide. Amides generally exhibit greater metabolic stability but reduced cell permeability .

Biological Activity

Benzyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties, including anticancer and kinase inhibition activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate. Its molecular formula is C20H16N4O2SC_{20}H_{16}N_{4}O_{2}S, with a molecular weight of 384.43 g/mol. The structure consists of a benzyl group attached to a sulfanyl acetyl moiety linked to a pyrazolo[3,4-d]pyrimidine nucleus.

PropertyValue
Molecular FormulaC20H16N4O2SC_{20}H_{16}N_{4}O_{2}S
Molecular Weight384.43 g/mol
IUPAC NameBenzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate
CAS Number483984-44-7

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation; thus, its inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can effectively inhibit the proliferation of breast cancer and colon cancer cells at micromolar concentrations. The cytotoxic effects are attributed to the induction of apoptosis as well as cell cycle arrest at the G1/S phase transition.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives known for their biological activities. For example:

Table 2: Comparison of Biological Activities

CompoundBiological ActivityReference
This compoundCDK2 inhibitor; anticancer activity
Pyrazolo[3,4-d]pyrimidine derivativesAntitumor activity
Thioglycoside derivativesCytotoxic activity

Study on Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results revealed an IC50 value of approximately 15 µM for MCF-7 cells and 10 µM for HCT116 cells, indicating potent anticancer properties. The study concluded that the compound's ability to induce apoptosis was mediated through the activation of caspase pathways and mitochondrial dysfunction.

Kinetic Studies

Another investigation focused on the kinetic properties of benzyl derivatives in astrocytic energy metabolism. Although not directly related to the compound's anticancer properties, this study provided insights into how similar compounds could influence metabolic pathways in brain tissues. The findings suggested that certain benzyl derivatives may serve as probes for studying astrocytic function in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.